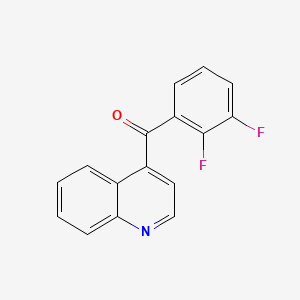
N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide
Descripción general
Descripción
“(3-amino-5-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C6H7BFNO2 and a molecular weight of 154.94 g/mol . It’s used for research purposes and is not designed for human therapeutic applications or veterinary use.
Molecular Structure Analysis
The InChI code for “(3-amino-5-fluorophenyl)boronic acid” is 1S/C6H7BFNO2/c8-5-1-4 (7 (10)11)2-6 (9)3-5/h1-3,10-11H,9H2 . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide and its derivatives have been explored for their potential in the synthesis of new compounds with antibacterial properties. For instance, the synthesis of fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines from aryl-amination followed by ammonolysis has shown interesting antibacterial activity against various bacteria including Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Potential in Antiplasmodial Applications
Derivatives of this compound have been evaluated for their antiplasmodial properties. Novel compounds prepared via a series of reactions, including Beckmann rearrangement and trifluoroacetylation, demonstrated preliminary in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Molecular docking studies suggested that these compounds could inhibit the plasmodial parasite by hindering the entry of lactate into lactate dehydrogenase, thus exhibiting a potential mode of action against malaria (Mphahlele, Mmonwa, & Choong, 2017).
Role in Fluorine Chemistry
The compound has also been involved in studies focusing on fluorine chemistry, particularly in the synthesis of fluorinated homocysteine derivatives. These derivatives are aimed at serving as molecular probes for magnetic resonance spectroscopy and imaging. The synthesis of a N-trifluoroacetyl-protected amino acid containing a thioester function exemplifies the utility of fluorinated compounds in developing probes for imaging and spectroscopic applications (Chubarov et al., 2011).
Agricultural Chemical Research
In the agricultural sector, research into the synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides showcased the potential of such compounds in herbicidal activities. These compounds, derived from 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, exhibited significant herbicidal activities against various dicotyledonous weeds, highlighting the role of fluorinated compounds in the development of new herbicides (Wu et al., 2011).
Propiedades
IUPAC Name |
N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O/c9-4-1-5(13)3-6(2-4)14-7(15)8(10,11)12/h1-3H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJRVENSDVESBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)C(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1433296.png)




![5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile](/img/structure/B1433303.png)



![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433308.png)
![{1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride](/img/structure/B1433309.png)

